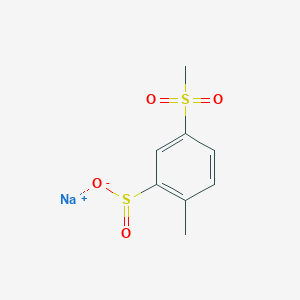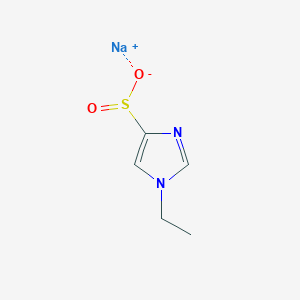
Sodium 1-ethyl-1H-imidazole-4-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-ethyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-ethyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-ethyl-1H-imidazole. This can be achieved through the reaction of 1-ethyl-1H-imidazole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain optimal reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions: Sodium 1-ethyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
科学的研究の応用
Sodium 1-ethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and catalysts.
作用機序
The mechanism by which sodium 1-ethyl-1H-imidazole-4-sulfinate exerts its effects is largely dependent on its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
- Sodium 1-methyl-1H-imidazole-4-sulfinate
- Sodium 1-ethyl-1H-imidazole-2-sulfinate
- Sodium 1-ethyl-1H-imidazole-5-sulfinate
Comparison: Sodium 1-ethyl-1H-imidazole-4-sulfinate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and selectivity in chemical reactions. Compared to sodium 1-methyl-1H-imidazole-4-sulfinate, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the sulfonate group (e.g., 2-sulfinate vs. 4-sulfinate) can affect the compound’s chemical behavior and applications.
特性
分子式 |
C5H7N2NaO2S |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
sodium;1-ethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChIキー |
QCAFIVPDTJRXJK-UHFFFAOYSA-M |
正規SMILES |
CCN1C=C(N=C1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


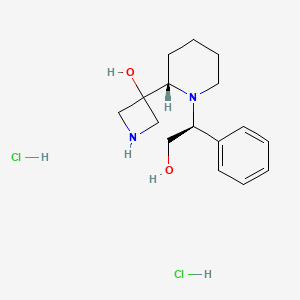
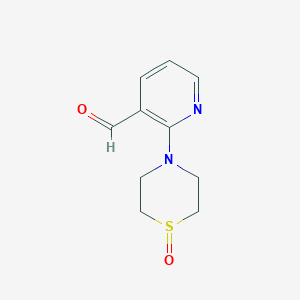
![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)
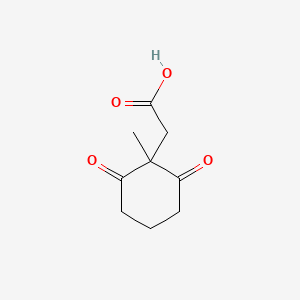

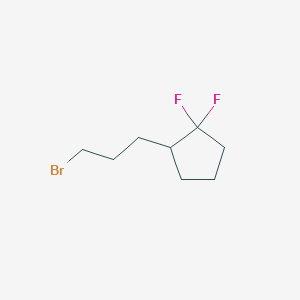
![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)

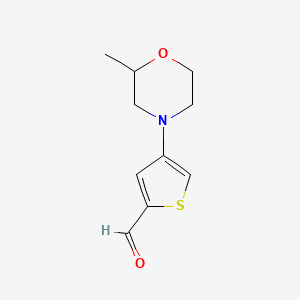
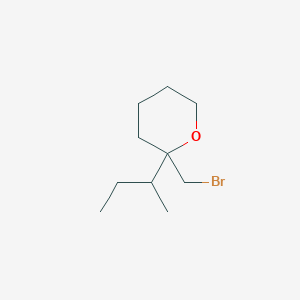
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
